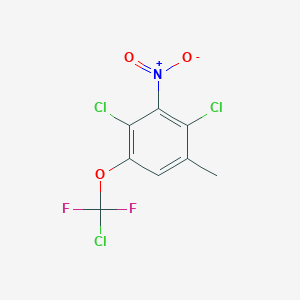
2,3-Bis(4-chlorophenyl)-2-butenedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-chlorophenyl)-2-butenedinitrile, also known as BCPB, is a novel synthetic compound with a wide range of potential applications in science and technology. BCPB has been studied extensively due to its unique properties, including its ability to form polymers and its potential as a catalyst for reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has a wide range of potential applications in scientific research. It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions, and it has also been used as a polymerization agent. 2,3-Bis(4-chlorophenyl)-2-butenedinitrile has also been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
2,3-Bis(4-chlorophenyl)-2-butenedinitrile is an electron-rich compound, and it is believed to act as an electron donor in many chemical reactions. It can bind to electron-deficient molecules, such as halogens, and facilitate the transfer of electrons.
Biochemical and Physiological Effects
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been studied extensively in recent years due to its potential applications in medicine and biotechnology. It has been found to have anti-inflammatory and antioxidant properties, and it has also been shown to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(4-chlorophenyl)-2-butenedinitrile is a relatively simple compound to synthesize, and it can be obtained in high yields. It is also relatively stable and can be stored for long periods of time. However, 2,3-Bis(4-chlorophenyl)-2-butenedinitrile is also highly toxic and should be handled with care in the laboratory.
Zukünftige Richtungen
2,3-Bis(4-chlorophenyl)-2-butenedinitrile has a wide range of potential applications, and further research is needed to fully explore its potential. Possible future directions for research include its use in drug delivery systems, its potential applications in biotechnology, and its use as a catalyst for organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,3-Bis(4-chlorophenyl)-2-butenedinitrile, as well as its toxicity.
Synthesemethoden
2,3-Bis(4-chlorophenyl)-2-butenedinitrile can be synthesized from 2,3-dichlorobenzaldehyde and butyronitrile. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated by recrystallization. The reaction is relatively simple and efficient, and the product can be obtained in high yields.
Eigenschaften
IUPAC Name |
(Z)-2,3-bis(4-chlorophenyl)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYWCUVBBRWOOO-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(/C#N)\C2=CC=C(C=C2)Cl)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-chlorophenyl)-2-butenedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)



